6-tert-Butyl-2-chloro-3-vinylpyridine
Description
6-tert-Butyl-2-chloro-3-vinylpyridine is a pyridine derivative featuring a tert-butyl group at the 6-position, a chlorine atom at the 2-position, and a vinyl substituent at the 3-position. This compound is structurally significant due to its combination of steric hindrance (tert-butyl), electron-withdrawing effects (chlorine), and reactivity (vinyl group).
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
6-tert-butyl-2-chloro-3-ethenylpyridine |
InChI |
InChI=1S/C11H14ClN/c1-5-8-6-7-9(11(2,3)4)13-10(8)12/h5-7H,1H2,2-4H3 |
InChI Key |
SPOCFKYQIRMIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)C=C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their substituent patterns:
Notes:
- Reactivity : The vinyl group in the target compound offers π-bond reactivity for polymerization or Michael addition, contrasting with carbamate (HB596) or amide () groups, which prioritize hydrogen bonding or hydrolytic stability .
- Electronic Effects : Chlorine and fluorine substituents (e.g., in HB596 and compounds) enhance electrophilic substitution resistance but may direct reactivity to specific ring positions .
Physical and Chemical Properties
Solubility and Stability
- Hydrophobicity : The tert-butyl group increases lipophilicity, making the target compound and analogs (e.g., HB599, ) less water-soluble compared to hydroxyl- or carboxy-substituted pyridines .
- Stability : Silyl ether-containing analogs (e.g., HB615, ) are prone to hydrolysis under acidic conditions, whereas the target compound’s vinyl group may require stabilization against radical polymerization .
Reactivity
- Halogen Reactivity : Bromine in HB596 allows for cross-coupling reactions (e.g., Suzuki), while chlorine in the target compound may favor nucleophilic aromatic substitution under harsh conditions .
- Functional Group Interplay : The vinyl group’s conjugation with the pyridine ring could lower the LUMO energy, enhancing susceptibility to nucleophilic attack compared to carbamate-protected analogs .
Cost and Availability
Compounds with complex substituents (e.g., HB596, HB615) are priced at $400/g for 1-g quantities, reflecting synthetic challenges in introducing halogens and protective groups . The target compound’s price is likely comparable, though its vinyl group may reduce purification costs relative to silyl ethers or brominated analogs.
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